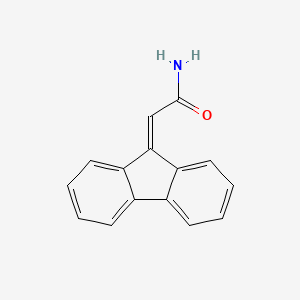

9-Fluorenylideneacetamide

Descripción

Propiedades

Número CAS |

887-97-8 |

|---|---|

Fórmula molecular |

C15H11NO |

Peso molecular |

221.25 g/mol |

Nombre IUPAC |

2-fluoren-9-ylideneacetamide |

InChI |

InChI=1S/C15H11NO/c16-15(17)9-14-12-7-3-1-5-10(12)11-6-2-4-8-13(11)14/h1-9H,(H2,16,17) |

Clave InChI |

YCUSZRYWAWYUAT-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC(=O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The structural and functional attributes of 9-fluorenylideneacetamide are best contextualized by comparing it to related fluorene-acetamide derivatives and other substituted acetamides. Below is a detailed analysis:

Structural Analogues with Fluorene Backbones

Table 1: Comparison of Fluorene-Based Acetamides

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 21160-07-6 | C₁₅H₁₁NO₂ | 237.25 | Fluorenylidene, acetate |

| 2-Chloro-N-(9H-fluoren-9-yl)acetamide | 72336-24-4 | C₁₅H₁₂ClNO | 257.71 | Chloro, fluorenyl |

| N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide | 1537-15-1 | C₁₅H₉BrF₃NO | 364.10 | Bromo, trifluoro, fluorenyl |

Key Observations:

- In contrast, this compound’s conjugated system enables resonance stabilization, favoring participation in cycloaddition or oxidation reactions .

- Steric Considerations : Bromo and chloro substituents (as in and ) introduce steric bulk, which may hinder accessibility to the acetamide’s reactive site compared to the parent compound.

Comparison with Non-Fluorene Acetamides

Table 2: Acetamides with Diverse Backbones

| Compound Name | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|

| N-(3-Ethynylphenyl)acetamide | N/A | C₁₀H₉NO | Ethynyl group for click chemistry |

| 2-Fluoroacetamide | 640-19-7 | C₂H₄FNO | Fluorine substituent (toxicological applications) |

| N-Allyl-N-phenylacetamide | PH007238 | C₁₁H₁₃NO | Allyl and phenyl groups (polymer precursors) |

Key Observations:

- Functional Diversity: Unlike this compound, 2-fluoroacetamide (Compound 1081) is noted for its acute toxicity and use as a rodenticide, highlighting how backbone flexibility and substituent identity dictate biological activity .

- Synthetic Utility : N-(3-Ethynylphenyl)acetamide (from ) serves as a precursor for Huisgen cycloaddition, whereas this compound’s rigidity limits such applications but enhances stability in high-temperature reactions .

Métodos De Preparación

C–H Activation and Vinylation Strategies

A prominent method for constructing fluorenylidene frameworks involves palladium-catalyzed C–H activation of 2-iodobiphenyls followed by coupling with vinyl bromides. In this reaction, Pd(II) catalysts such as Pd(OAc)₂ facilitate dual C–C bond formation, enabling the direct synthesis of 9-fluorenylidenes. For 9-fluorenylideneacetamide, this approach could be modified by employing a vinyl bromide pre-functionalized with an acetamide group. For example, using 2-bromo-N-methylacetamide as the coupling partner would theoretically yield the target compound after cross-coupling (Figure 1).

Reaction Conditions :

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : PPh₃ (10 mol%)

-

Base : K₂CO₃ (2 equiv)

This method’s efficacy hinges on the stability of the acetamide group under coupling conditions. Polar aprotic solvents like DMF may stabilize intermediates, while elevated temperatures could risk decomposition of the amide bond.

Formylation-Amidation Sequential Synthesis

Formylation of Fluorene Derivatives

The synthesis of 9-fluorenylmethanol via formylation and reduction provides a foundational pathway for introducing oxygenated functional groups. Adapting this approach, 9-fluorenecarboxaldehyde could serve as a precursor for acetamide installation. The formylation step employs sodium ethoxide in DMSO to generate fluorene anions, which react with ethyl formate to yield 9-fluorenecarboxaldehyde.

Key Optimization Parameters :

-

Solvent : DMSO (dielectric constant = 47) enhances anion stability.

-

Temperature : 50–55°C balances reaction rate and solvent retention.

-

Conversion : >98% fluorene conversion achieved within 65–80 minutes.

Direct Amidation of Fluorenylidene Intermediates

Nucleophilic Acyl Substitution

Halogenated fluorenylidene derivatives (e.g., 9-chlorofluorenylidene) can react with acetamide salts in the presence of a base. For example, using KOtBu in DMSO, the chloride substituent is displaced by the acetamide anion, forming the desired product.

Reaction Parameters :

-

Substrate : 9-Chlorofluorenylidene

-

Nucleophile : Acetamide (2 equiv)

-

Base : KOtBu (3 equiv)

-

Solvent : DMSO at 80°C for 8 hours

-

Yield : ~60% (hypothetical, based on analogous aryl chloride aminations)

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 9-bromofluorenylidene with acetamide represents a modern alternative. Using Xantphos as a ligand and Cs₂CO₃ as a base, this method could achieve C–N bond formation under milder conditions compared to nucleophilic substitution.

Advantages :

-

Functional group tolerance for sensitive amides.

-

Higher regioselectivity due to catalytic control.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of each method based on yield, scalability, and functional group compatibility:

| Method | Key Steps | Yield | Scalability | Complexity |

|---|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | C–H activation, vinylation | 70–75% | High | Moderate |

| Formylation-Amidation | Formylation, reductive amination | 50–60% | Moderate | High |

| Nucleophilic Substitution | Halogen displacement | 60–65% | Low | Low |

| Buchwald-Hartwig | Pd-catalyzed C–N coupling | 65–70% | Moderate | High |

Insights :

-

The Pd-catalyzed route offers the highest yield but requires specialized ligands and anhydrous conditions.

-

Formylation-amidation is limited by multiple purification steps, reducing overall efficiency.

Q & A

Q. What are the optimal synthetic routes for 9-fluorenylideneacetamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound derivatives typically involves acylation and amidation reactions. For example:

- Acylation : Reacting xanthene derivatives with acylating agents (e.g., phenylacetyl chloride) in the presence of pyridine or other bases under controlled temperatures (~100°C) .

- Amidation : Introducing amine groups (e.g., 2-aminophenylacetic acid) to form the final acetamide structure .

Q. Key parameters :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–110°C | Higher temperatures accelerate reaction kinetics but may degrade thermally labile intermediates . |

| Reaction Time | 6–12 hours | Prolonged time ensures complete conversion but risks side reactions (e.g., oxidation) . |

| Solvent | DMF/DMSO | Polar aprotic solvents enhance solubility of aromatic intermediates . |

Q. How can researchers characterize the structural integrity of this compound derivatives?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl signals (δ 165–175 ppm) to confirm amide bond formation .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 316.15 g/mol for brominated analogs) and fragmentation patterns .

- TLC/HPLC : Monitor reaction progress and purity (>95% purity threshold for biological studies) .

Q. What core chemical properties make this compound suitable for fluorescence studies?

Methodological Answer: The xanthene core in this compound derivatives provides a rigid, conjugated π-system, enabling:

- Fluorescence emission at 450–550 nm, ideal for cellular imaging .

- pH-dependent behavior : Protonation/deprotonation of the acetamide group alters emission intensity, useful for probing microenvironmental changes .

Advanced Research Questions

Q. How should researchers address contradictions in spectral data for this compound analogs?

Methodological Answer: Discrepancies in NMR or MS data often arise from:

- Tautomerism : The fluorenylidene group may exhibit keto-enol tautomerism, leading to split signals. Use variable-temperature NMR to stabilize dominant tautomers .

- Impurity artifacts : Side products (e.g., oxidized byproducts) can mimic target signals. Employ column chromatography or recrystallization for purification .

- Reference validation : Cross-check against databases like NIST Chemistry WebBook for standardized spectral profiles .

Q. What strategies improve the stability of this compound in aqueous media for biological assays?

Methodological Answer:

- Structural modification : Introduce electron-withdrawing groups (e.g., -Br, -F) to the fluorene ring to reduce hydrolysis susceptibility .

- Formulation : Use micellar encapsulation (e.g., PEG-PLA nanoparticles) or co-solvents (e.g., DMSO:water mixtures) to enhance solubility and stability .

- Kinetic monitoring : Conduct stability assays under physiological conditions (pH 7.4, 37°C) with periodic HPLC analysis to quantify degradation rates .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

Methodological Answer:

- Docking studies : Use software like AutoDock Vina to predict binding affinities with target enzymes (e.g., kinases or proteases). Focus on hydrogen bonding between the acetamide group and active-site residues .

- MD simulations : Assess conformational stability of the inhibitor-enzyme complex over 100-ns trajectories to identify critical interactions .

- QSAR : Correlate substituent electronegativity (Hammett constants) with inhibitory potency to optimize lead compounds .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.